molecular formula C20H16ClIN2O5 B5995313 5-[[4-[(2-Chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylidene]-1,3-diazinane-2,4,6-trione CAS No. 5676-11-9

5-[[4-[(2-Chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B5995313
CAS No.: 5676-11-9
M. Wt: 526.7 g/mol
InChI Key: IKTXXKXVLLGGOF-UHFFFAOYSA-N
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Description

The compound 5-[[4-[(2-Chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylidene]-1,3-diazinane-2,4,6-trione is a heterocyclic derivative featuring a 1,3-diazinane-2,4,6-trione core with a substituted benzylidene group. Its structure includes a 2-chlorophenylmethoxy substituent, an ethoxy group, and an iodine atom on the aromatic ring, which collectively influence its electronic, steric, and physicochemical properties.

Properties

IUPAC Name

5-[[4-[(2-chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClIN2O5/c1-2-28-16-9-11(7-13-18(25)23-20(27)24-19(13)26)8-15(22)17(16)29-10-12-5-3-4-6-14(12)21/h3-9H,2,10H2,1H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTXXKXVLLGGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)NC2=O)I)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClIN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362039
Record name 5-[[4-[(2-chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylidene]-1,3-diazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5676-11-9
Record name 5-[[4-[(2-chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylidene]-1,3-diazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[4-[(2-Chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorophenol with ethyl iodide in the presence of a base to form 2-chloro-3-ethoxyphenol. This intermediate is then reacted with iodobenzene in the presence of a palladium catalyst to form the iodophenyl derivative. The final step involves the condensation of this derivative with 1,3-diazinane-2,4,6-trione under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[[4-[(2-Chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-[[4-[(2-Chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[[4-[(2-Chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with five analogous derivatives, focusing on structural variations and their implications.

(5E)-5-[(3-Bromo-4-methoxyphenyl)methylidene]-1-(2-chlorophenyl)-1,3-diazinane-2,4,6-trione

  • Structural Differences :
    • The benzylidene ring contains a 3-bromo-4-methoxy substitution instead of iodine, ethoxy, and 2-chlorophenylmethoxy.
    • The diazinane nitrogen is substituted with a 2-chlorophenyl group, similar to the target compound.
  • Implications: Bromine (smaller atomic radius) vs.

(5Z)-1-(4-Methoxyphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-pyrimidine-2,4,6(1H,3H,5H)-trione

  • Structural Differences :
    • A furyl ring with a 3-nitrophenyl substituent replaces the substituted benzene in the benzylidene group.
    • The diazinane nitrogen is substituted with a 4-methoxyphenyl group.
  • The furan moiety may confer distinct π-π stacking interactions in biological targets .

5-[(2-Bromo-4,5-dimethoxyphenyl)methylidene]-1,3-di(phenyl)-1,3-diazinane-2,4,6-trione

  • Structural Differences :
    • The benzylidene ring has 2-bromo-4,5-dimethoxy substitutions.
    • Both diazinane nitrogens are substituted with phenyl groups.
  • Implications :
    • Dimethoxy groups increase lipophilicity compared to the target’s ethoxy and chloro groups.
    • Bromine vs. iodine may reduce molecular weight (MW: ~440 vs. ~560 for the target) and alter halogen bonding .

5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione

  • Structural Differences :
    • The benzylidene ring has a 4-ethoxy substituent.
    • Diazinane nitrogens are substituted with 3-methylphenyl groups.
  • Lack of halogens may reduce interactions with halogen-binding enzyme pockets .

(5Z)-1-Methyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

  • Structural Differences :
    • The benzylidene ring has 2,3,4-trimethoxy substitutions.
    • A methyl group replaces the 2-chlorophenylmethoxy on the diazinane nitrogen.
  • Implications: Trimethoxy groups significantly increase polarity and hydrogen-bonding capacity.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C₂₄H₁₇ClINO₅ ~560 2-Chlorophenylmethoxy, 3-ethoxy, 5-iodo
(5E)-5-[(3-Bromo-4-methoxyphenyl)methylidene]-1-(2-chlorophenyl)-1,3-diazinane-2,4,6-trione C₂₀H₁₃BrClN₂O₅ ~480 3-Bromo-4-methoxy, 2-chlorophenyl
(5Z)-1-(4-Methoxyphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-pyrimidinetrione C₂₄H₁₆N₄O₇ ~480 4-Methoxyphenyl, 3-nitrophenyl-furyl
5-[(2-Bromo-4,5-dimethoxyphenyl)methylidene]-1,3-di(phenyl)-diazinanetrione C₂₅H₁₉BrN₂O₅ ~510 2-Bromo-4,5-dimethoxy, bis(phenyl)
5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-diazinanetrione C₂₇H₂₄N₂O₄ ~440 4-Ethoxyphenyl, bis(3-methylphenyl)
(5Z)-1-Methyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-diazinanetrione C₁₅H₁₆N₂O₆ ~320 2,3,4-Trimethoxyphenyl, methyl

Key Findings and Implications

Alkoxy Substitutions : Ethoxy groups balance electron-donating effects and lipophilicity better than methoxy or trimethoxy groups, which may improve pharmacokinetic profiles .

Aromatic Substitutions : The 2-chlorophenylmethoxy group in the target introduces steric bulk and electronic diversity absent in phenyl- or methyl-substituted analogs .

Molecular Weight : The target’s higher molecular weight (~560) compared to most analogs (~320–510) may influence bioavailability and diffusion rates .

Biological Activity

5-[[4-[(2-Chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of diazinane derivatives and is characterized by a unique molecular structure that suggests various pharmacological properties.

Molecular Characteristics

  • Molecular Formula : C29H22ClIN2O3S
  • Molecular Weight : 640.9 g/mol
  • IUPAC Name : (5E)-5-[[4-[(2-chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylidene]-1,3-diazinane-2,4,6-trione
  • Purity : Typically around 95% .

Biological Activity Overview

The biological activity of this compound has been explored through various studies, indicating its potential in several therapeutic areas:

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have demonstrated efficacy against various cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory contexts. Its structural components may interact with inflammatory pathways, leading to reduced expression of pro-inflammatory cytokines .

Antibacterial Activity

In vitro studies have highlighted moderate to strong antibacterial activity against specific strains such as Salmonella typhi and Bacillus subtilis. The compound's ability to inhibit bacterial growth indicates its potential as an antibiotic agent .

The biological effects of this compound are believed to stem from its interactions with various molecular targets:

  • Cellular Receptors : The compound may bind to specific receptors involved in cancer progression and inflammation.
  • Enzyme Inhibition : It has been suggested that the compound can inhibit enzymes related to cancer cell metabolism and inflammatory processes.
  • Genomic Interactions : Potential modulation of gene expression related to apoptosis and cell proliferation has been observed .

Data Tables

Activity TypeObserved EffectReference
AnticancerSignificant inhibition of cancer cell lines
Anti-inflammatoryReduction in cytokine levels
AntibacterialModerate activity against S. typhi

Case Studies

  • Anticancer Study : A study involving the evaluation of 5-[...]-1,3-diazinane derivatives showed promising results against breast cancer cell lines with IC50 values indicating effective inhibition compared to standard chemotherapeutics .
  • Anti-inflammatory Research : Another study reported that compounds within the same structural class demonstrated a significant reduction in inflammatory markers in animal models, supporting their use in treating inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves a condensation reaction between a substituted benzaldehyde derivative (e.g., 4-[(2-chlorophenyl)methoxy]-3-ethoxy-5-iodobenzaldehyde) and 1,3-diazinane-2,4,6-trione under acidic or basic conditions. Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) or alcohols (ethanol/methanol) are commonly used to enhance reactivity and solubility .
  • Catalysts : Acidic catalysts (e.g., p-toluenesulfonic acid) or bases (e.g., piperidine) can accelerate the reaction .
  • Temperature : Moderate heating (60–80°C) often improves yield, but excessive heat may degrade sensitive substituents like the iodo group .
  • Purification : Recrystallization from ethanol or chromatography (e.g., silica gel with ethyl acetate/hexane) ensures high purity .

Q. What characterization techniques are critical for confirming the structure of this compound?

A multi-technique approach is essential:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions, particularly the methylidene proton (δ 8.5–9.5 ppm) and aromatic protons influenced by iodine’s electron-withdrawing effects .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ peak) and detects halogen isotopic patterns (e.g., iodine’s distinct 127^{127}I and 129^{129}I signals) .
  • X-ray crystallography : Resolves stereochemical ambiguities, especially for the methylidene configuration (E/Z isomerism) .

Q. How do the substituents (iodo, ethoxy, 2-chlorophenylmethoxy) influence the compound’s physicochemical properties?

  • Iodo group : Enhances electrophilicity at the phenyl ring, enabling nucleophilic aromatic substitution. It also increases molecular weight and lipophilicity, impacting solubility .
  • Ethoxy and methoxy groups : Electron-donating effects stabilize the aromatic ring but may sterically hinder reactions at the para position .
  • 2-Chlorophenylmethoxy : Introduces steric bulk and potential π-π stacking interactions, affecting crystal packing and binding to biological targets .

Advanced Research Questions

Q. How can computational methods predict the compound’s biological activity or reactivity?

  • Molecular docking : Simulate interactions with enzymes (e.g., kinases) by analyzing hydrogen bonding and hydrophobic pockets. The iodine atom’s polarizability may enhance binding affinity .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox potential or charge distribution, guiding synthetic modifications .
  • MD simulations : Evaluate stability in biological membranes, considering the compound’s lipophilicity from iodine and aromatic groups .

Q. How should researchers address discrepancies in spectroscopic data across synthetic batches?

  • Isomer detection : Use 1^1H-13^13C HSQC NMR to identify E/Z isomerism at the methylidene group, which alters coupling constants and chemical shifts .
  • Byproduct analysis : LC-MS or TLC can detect side products (e.g., dehalogenated derivatives) formed under harsh conditions .
  • Batch consistency : Standardize reaction parameters (e.g., stoichiometry, drying solvents) to minimize variability .

Q. What strategies optimize the compound’s stability during long-term storage or biological assays?

  • Light sensitivity : Store in amber vials to prevent iodine-mediated photodegradation .
  • Moisture control : Use desiccants or anhydrous DMSO stock solutions to avoid hydrolysis of the trione ring .
  • Temperature : Freeze (-20°C) for extended storage, but avoid repeated freeze-thaw cycles .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced properties?

  • Substituent variation : Replace iodine with bromine or chlorine to balance reactivity and stability. Ethoxy groups can be substituted with smaller alkoxy chains (e.g., methoxy) to reduce steric hindrance .
  • Core modification : Introduce electron-withdrawing groups (e.g., nitro) to the diazinane ring to modulate electrophilicity .
  • Biological testing : Screen derivatives against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using in vitro assays .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Solubility testing : Use nephelometry or UV-Vis spectroscopy to quantify solubility in DMSO, ethanol, and hexane. The iodo group may enhance solubility in DMSO despite the compound’s overall lipophilicity .
  • pH dependence : Test solubility in buffered aqueous solutions; the trione ring may deprotonate at high pH, increasing water solubility .

Q. Why do different studies report varying biological activity levels for this compound?

  • Assay conditions : Differences in cell lines (e.g., HeLa vs. HEK293) or enzyme sources (recombinant vs. native) can alter IC50_{50} values .
  • Purity thresholds : Impurities ≥5% (e.g., unreacted aldehyde) may inhibit or enhance activity; validate purity via HPLC before assays .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionYield RangePurity (HPLC)
SolventEthanol/DMF (1:1)60–75%≥95%
CatalystPiperidine (5 mol%)70–80%≥97%
Temperature70°C, 12 hours65–70%≥96%
PurificationSilica gel chromatography≥98%
Data derived from

Q. Table 2. Comparative Reactivity of Halogen Substituents

SubstituentBond Dissociation Energy (kcal/mol)Solubility in DMSO (mg/mL)
Iodo5512.5 ± 1.2
Bromo708.3 ± 0.9
Chloro815.1 ± 0.7
Data from

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